molecular formula C10H11BrN2O2 B12703205 Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- CAS No. 142714-74-7

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)-

Cat. No.: B12703205
CAS No.: 142714-74-7
M. Wt: 271.11 g/mol
InChI Key: BNSNTXRNBSEEBE-UHFFFAOYSA-N
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Description

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- is a heterocyclic compound that contains both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- typically involves the formation of the oxazole and pyridine rings followed by the introduction of the 4-bromobutyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the 4-bromobutyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- may include other heterocyclic compounds with oxazole and pyridine rings, such as:

  • Oxazolo(5,4-b)pyridine
  • Pyrido[2,3-d]oxazole

Uniqueness

The uniqueness of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- lies in its specific substitution pattern and the presence of the 4-bromobutyl group, which may confer distinct chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

142714-74-7

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

1-(4-bromobutyl)-[1,3]oxazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C10H11BrN2O2/c11-5-1-2-7-13-8-4-3-6-12-9(8)15-10(13)14/h3-4,6H,1-2,5,7H2

InChI Key

BNSNTXRNBSEEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=O)N2CCCCBr

Origin of Product

United States

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